3-(Cyclooctylamino)propionitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(cyclooctylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-9-6-10-13-11-7-4-2-1-3-5-8-11/h11,13H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEDZQTYVJRVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366180 | |
| Record name | 3-(Cyclooctylamino)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-53-7 | |
| Record name | 3-(Cyclooctylamino)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for Synthesis and Advanced Chemical Transformation
Foundational Synthetic Routes to Aminopropionitrile Derivatives
The synthesis of β-aminopropionitrile derivatives, such as 3-(Cyclooctylamino)propionitrile, is most commonly achieved through the cyanoethylation of amines. This process involves the addition of an amine to an activated nitrile, typically acrylonitrile (B1666552). wikipedia.org
The core reaction for forming this compound is the nucleophilic addition of cyclooctylamine to acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic amine attacks the β-carbon of the electron-deficient alkene in acrylonitrile. wikipedia.org The mechanism proceeds via the lone pair of electrons on the nitrogen atom of cyclooctylamine attacking the terminal carbon of the double bond in acrylonitrile. This creates a carbanion intermediate which is subsequently protonated, often by another molecule of the amine or trace amounts of water, to yield the final this compound product. This reaction is typically base-catalyzed. wikipedia.org
The general reaction can be depicted as: Cyclooctylamine + Acrylonitrile → this compound
While the reaction can proceed without a catalyst, various catalytic systems are employed to enhance reaction rates and yields. These catalysts function by activating the nitrile group, rendering it more susceptible to nucleophilic attack. google.commdpi.com
Acid Catalysis : Brønsted or Lewis acids can protonate or coordinate to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the β-carbon, thereby accelerating the nucleophilic addition of the amine.
Organocatalysis : Non-metallic, small organic molecules can also catalyze this transformation. mdpi.comwhiterose.ac.ukresearchgate.net For instance, certain organocatalysts can activate the reactants through hydrogen bonding, facilitating the key bond-forming step. mdpi.com Research has shown that various organocatalysts are effective in synthesizing α-aminonitriles through Strecker-type reactions, a related class of reactions. mdpi.comresearchgate.net
Metal-Based Catalysis : Transition metal complexes, such as those involving copper, can be used to promote cyanoethylation. google.com These catalysts can coordinate with the reactants, lowering the activation energy of the reaction. For example, copper sulfate (B86663) has been used as a catalyst in the cyanoethylation of secondary amines, significantly shortening reaction times and improving purity. google.com
The mechanism in these catalytic systems generally involves the formation of an enzyme-substrate-like complex where the catalyst brings the reactants into close proximity and in the correct orientation for reaction, stabilizing the transition state. youtube.comyoutube.comrsc.org
Targeted Synthesis of this compound
While the foundational route is straightforward, targeted synthesis in a research or industrial context requires careful control over reaction conditions to maximize product output and purity.
The efficient synthesis of this compound hinges on the fine-tuning of several key reaction parameters. The goal is to maximize the conversion of the starting materials into the desired product while minimizing the formation of byproducts, such as the double addition of acrylonitrile to the primary amine.
Key parameters for optimization include:
Stoichiometry : The molar ratio of cyclooctylamine to acrylonitrile is critical. Using a slight excess of the amine can help to ensure complete consumption of the more volatile and polymerizable acrylonitrile.
Temperature : The reaction is often exothermic. Controlling the temperature is essential to prevent runaway reactions and the polymerization of acrylonitrile, a common side reaction. Lowering the temperature can improve selectivity, though it may decrease the reaction rate. bre.com
Solvent : While the reaction can sometimes be run neat (without a solvent), the choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents are often suitable.
Catalyst Concentration : The amount of catalyst must be optimized. Too little may result in a slow reaction, while too much can lead to unwanted side reactions or complicate purification.
Below is an interactive table summarizing the general effects of these parameters on cyanoethylation reactions.
| Parameter | Effect on Yield/Selectivity | Typical Considerations |
| Reactant Ratio (Amine:Nitrile) | An excess of amine can drive the reaction to completion and minimize dicyanoethylation. | A 1.1:1 to 2:1 ratio is often employed. |
| Temperature | Higher temperatures increase reaction rate but can promote polymerization of acrylonitrile and other side reactions. | Often run at room temperature or with gentle heating (e.g., 40-60 °C). google.com |
| Catalyst Loading | Increases reaction rate. Optimal loading avoids side reactions and reduces cost/purification effort. | Typically ranges from 0.1 mol% to 5 mol%. |
| Solvent | Can affect solubility of reactants and stabilize intermediates. | Alcohols, THF, or even water can be used. Sometimes performed solvent-free. |
The compound this compound itself is achiral. However, if the carbon backbone were to be substituted, creating one or more stereocenters, enantioselective or diastereoselective synthesis would become crucial. The field of asymmetric synthesis provides powerful tools for achieving such stereocontrol in related molecules. nih.govaalto.fi
Enantioselective Synthesis : This involves creating a single enantiomer of a chiral molecule. For aminonitriles, this is often achieved using chiral catalysts. rsc.orgnih.govacs.org Chiral phosphoric acids, for example, have been used to catalyze the addition of nucleophiles to imines, generating chiral aminonitriles with high enantioselectivity. rsc.org Similarly, chiral metal complexes can direct the stereochemical outcome of the reaction. nih.gov
Diastereoselective Synthesis : When a molecule has multiple stereocenters, diastereoselective synthesis aims to produce a specific diastereomer. This can be controlled by the choice of reactants and catalysts. For instance, studies on the addition of nitrile anions to imines have shown that the choice of base can control whether the syn or anti diastereomer is formed. nih.gov
These strategies, while not directly applied to the unsubstituted this compound, represent advanced methods that would be essential for synthesizing its more complex, chiral derivatives.
Strategic Derivatization of this compound
The structure of this compound features two key functional groups amenable to further chemical transformation: the nitrile group and the secondary amine.
Reactions of the Nitrile Group : The nitrile group (-C≡N) is a versatile precursor to other functional groups.
Hydrolysis : The most common derivatization is hydrolysis, which can be performed under acidic or alkaline conditions. libretexts.orgsavemyexams.com Acidic hydrolysis typically heats the nitrile under reflux with an acid like hydrochloric acid to produce the corresponding carboxylic acid, 3-(cyclooctylamino)propanoic acid, and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis with an alkali like sodium hydroxide (B78521) yields the carboxylate salt and ammonia (B1221849) gas; subsequent acidification is needed to obtain the free carboxylic acid. libretexts.orgnih.gov Partial hydrolysis can yield the corresponding amide, 3-(cyclooctylamino)propionamide.
Reduction : The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), which would transform this compound into N¹-cyclooctylpropane-1,3-diamine.
Reactions of the Secondary Amine : The secondary amine (-NH-) is nucleophilic and basic, allowing for several transformations.
Acylation : The amine can react with acid chlorides or anhydrides to form amides. libretexts.org For example, reaction with acetyl chloride would yield N-acetyl-N-cyclooctyl-β-alaninenitrile.
Alkylation : Further alkylation can occur, though it may be challenging to control. This would lead to a tertiary amine.
Nitrosation : Reaction with nitrous acid (HONO) would lead to the formation of an N-nitrosamine, a characteristic reaction of secondary amines. libretexts.orgmsu.edu
These derivatization pathways allow this compound to serve as a building block for a wide range of more complex molecules with potential applications in various fields of chemical research.
Despite a comprehensive search for scientific literature, there is no specific information available regarding the chemical compound “this compound” that addresses the requested topics of chemical modifications for biological specificity, structural alterations for lead optimization, or the rational design and synthesis of its analogs for structure-activity relationship studies.
The search for detailed research findings, including data on the synthesis of analogs, modifications of the cyclooctyl moiety, or alterations to the propionitrile (B127096) backbone of this particular compound, did not yield any relevant scholarly articles or publications. The available information is limited to general data on the parent compound, β-aminopropionitrile, or discusses the requested scientific concepts in the context of structurally unrelated molecules.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as stipulated by the provided outline. The specific experimental data and research context necessary to fulfill the request are absent from the public scientific domain.
Intrinsic Chemical Reactivity and Mechanistic Investigations
Reaction Pathways Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This electronic feature is the basis for a variety of chemical transformations.
The nitrile group readily undergoes nucleophilic addition reactions. numberanalytics.com Common transformations include hydrolysis and reactions with organometallic reagents. numberanalytics.comchemistrysteps.com
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgchemistrysteps.com Under acidic conditions, the nitrogen is first protonated, which enhances the electrophilicity of the carbon for attack by water. chemistrysteps.comlibretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard and organolithium reagents add to the nitrile's electrophilic carbon. libretexts.orgchemistrysteps.com The initial product is an imine anion, which upon aqueous workup, hydrolyzes to form a ketone. libretexts.orgyoutube.com This reaction is a powerful method for carbon-carbon bond formation. libretexts.org
Table 1: Nucleophilic Addition Reactions of the Nitrile Group
| Reaction Type | Reagents | Intermediate | Final Product | Mechanism Summary |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid | Protonation of nitrile nitrogen followed by nucleophilic attack of water. chemistrysteps.comlibretexts.org |
| Base-Catalyzed Hydrolysis | 1. NaOH, Heat 2. H₃O⁺ | Amide | Carboxylic Acid | Nucleophilic attack of hydroxide on the nitrile carbon. chemistrysteps.com |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine Anion | Ketone | Nucleophilic attack by the Grignard reagent, followed by hydrolysis of the resulting imine. youtube.com |
The nitrile group can be selectively reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry, providing a route to amines from nitriles. numberanalytics.comyoutube.com
Reduction with Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert nitriles to primary amines. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon, followed by a second hydride addition after complexation with the aluminum species. libretexts.org Subsequent hydrolysis yields the primary amine. libretexts.orglibretexts.org
Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org This method is often performed at elevated temperature and pressure. libretexts.org Various catalytic systems, including those based on ruthenium, have been developed for efficient and selective nitrile reduction.
Table 2: Selective Reduction of the Nitrile Group
| Method | Reagents/Catalyst | Product | Key Features |
|---|---|---|---|
| Complex Metal Hydride Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | Powerful, non-catalytic method involving hydride transfer. chemistrysteps.comlibretexts.org |
| Catalytic Hydrogenation | H₂, Pd, Pt, or Ni catalyst | Primary Amine | Heterogeneous or homogeneous catalysis; conditions vary with catalyst. libretexts.org |
| Transfer Hydrogenation | Isopropanol, Ruthenium catalyst | Primary Amine | Uses an organic molecule as the hydrogen source. |
| Diisopropylaminoborane Reduction | BH₂N(iPr)₂, cat. LiBH₄ | Primary Amine | Reduces a wide variety of nitriles in excellent yields. |
Reactivity Profile of the Cycloalkylamino Substructure
The secondary amine of the cyclooctylamino group is basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. msu.edu Its reactivity is influenced by both electronic and steric factors.
As a nucleophile, the secondary amine can react with a variety of electrophiles. msu.edu
Basicity and Salt Formation: Like other amines, the cyclooctylamino group is basic and will react with acids to form ammonium (B1175870) salts. ontosight.ai
Reaction with Electrophiles: The nitrogen lone pair can attack electrophilic centers. A classic example of this reactivity is the Hinsberg test, where primary and secondary amines react with benzenesulfonyl chloride. msu.edu A secondary amine, such as the one in 3-(cyclooctylamino)propionitrile, would be expected to form a solid, insoluble sulfonamide. msu.edu This reactivity is a general characteristic of secondary amines.
The three-dimensional shape of the cyclooctyl ring plays a critical role in the reactivity of the amino group. Unlike the well-defined chair conformation of cyclohexane, which is largely free of strain, medium-sized rings like cyclooctane (B165968) (8-membered) are more complex. dalalinstitute.compressbooks.pub They exist in several flexible conformations, such as the boat-chair and twist-chair, to minimize angle and torsional strain. dalalinstitute.com
The specific conformation adopted by the cyclooctyl ring affects the steric environment around the nitrogen atom. The accessibility of the nitrogen's lone pair to incoming electrophiles is dependent on its position (pseudo-axial or pseudo-equatorial) and the steric hindrance imposed by the rest of the ring. This steric bulk can modulate the nucleophilicity and basicity of the amine compared to less hindered secondary amines. For instance, bulky substituents on an alkyl halide can hinder the approach of a nucleophile in Sₙ2 reactions. byjus.com Similarly, the bulky cyclooctyl group can influence the rate and feasibility of reactions at the nitrogen center.
Advanced Mechanistic Elucidation Techniques
Understanding the precise mechanisms of reactions involving compounds like this compound often requires sophisticated analytical methods. Studies on related molecules provide insight into the techniques that can be employed.
For example, mechanistic investigations of reactions involving propionitrile (B127096) have utilized techniques like cyclic voltammetry and kinetic analysis to probe reaction pathways. acs.orgacs.org These methods have been instrumental in understanding complex processes such as proton-coupled electron transfer (PCET). acs.orgacs.org Kinetic studies that correlate reaction rates with substrate properties (like pKa and bond dissociation energies) can help distinguish between different mechanistic pathways, such as synchronous versus asynchronous PCET. acs.org Such techniques could be applied to study the redox chemistry or other complex transformations of this compound to provide a quantitative understanding of its reactivity.
Spectroscopic Probes for Reaction Intermediates (e.g., in situ IR, NMR, EPR, Mössbauer Spectroscopy)
The study of reaction mechanisms often necessitates the use of spectroscopic techniques to identify and characterize transient intermediates.
Infrared (IR) Spectroscopy: In situ IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions. lmu.edu For the synthesis of this compound, the disappearance of the N-H stretching vibrations of cyclooctylamine and the C=C stretching vibration of acrylonitrile (B1666552), coupled with the appearance of the characteristic nitrile (C≡N) stretching vibration, would indicate the formation of the product. The C≡N stretch in saturated nitriles typically appears in the 2260-2240 cm⁻¹ region. spectroscopyonline.com The intensity of this peak is strong due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for elucidating the structure of reaction products and can also be used for real-time reaction monitoring. rsc.orgyoutube.comnih.gov In the case of this compound, ¹H and ¹³C NMR would confirm the structure of the final product. For monitoring the reaction, the disappearance of the vinyl proton signals of acrylonitrile and the appearance of new signals corresponding to the propyl chain of the product would be observed. nih.govyoutube.com Modern flow NMR techniques allow for continuous monitoring of reactions, providing detailed kinetic data. youtube.com
Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy: EPR and Mössbauer spectroscopy are typically employed in reactions involving paramagnetic species, such as transition metal catalysts or radical intermediates. wpmucdn.comnih.govnih.gov While the direct reaction between cyclooctylamine and acrylonitrile does not involve such species, these techniques could be relevant if a transition-metal catalyst were used to facilitate the reaction. nih.gov For instance, if a manganese-based catalyst were employed, EPR could be used to study the oxidation state and coordination environment of the manganese ions during the catalytic cycle. nih.gov
Here is an interactive data table summarizing the key spectroscopic signals for monitoring the formation of this compound:
Kinetic and Thermodynamic Characterization of Reaction Steps
The Michael addition is generally a thermodynamically controlled reaction. organic-chemistry.org The formation of a stable C-N single bond at the expense of a C=C pi bond is a significant driving force for the reaction. masterorganicchemistry.com The reaction is typically exothermic.
Kinetic studies of the cyanoethylation of amines have shown that the reaction rate is dependent on the nucleophilicity of the amine and the concentration of the base catalyst. rsc.org The rate law for the reaction is often found to be first order in both the amine and acrylonitrile. The thermal reversibility of the Michael reaction has also been investigated for related nitrile compounds. cdnsciencepub.com
Applications in Chemical Biology and Advanced Biomedical Research
Contributions to Rational Drug Discovery Research
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govfrontiersin.org For 3-(Cyclooctylamino)propionitrile, SAR studies would involve the synthesis of a series of analogues to probe the contributions of its distinct structural features: the cyclooctyl group, the secondary amine, and the propionitrile (B127096) moiety.
Key modifications could include:
Alterations to the Cyclooctyl Ring: Investigating the impact of ring size (e.g., cyclopentyl, cyclohexyl), substitution on the ring, or replacement with other cyclic or acyclic lipophilic groups.
Modification of the Amine Linker: Exploring the effects of N-alkylation, N-acylation, or incorporation into a heterocyclic system.
Changes to the Propionitrile Group: Assessing the influence of replacing the nitrile group with other electron-withdrawing groups (e.g., esters, amides) or bioisosteres.
Each synthesized derivative would be tested in a relevant biological assay to determine its potency and efficacy. The resulting data would allow researchers to build a model of the pharmacophore, identifying the key structural requirements for a desired biological effect.
Illustrative SAR Data Table for Hypothetical Derivatives of this compound This table is a hypothetical representation of data that would be generated in an SAR study and is for illustrative purposes only.
| Compound ID | Modification | Biological Activity (IC50, µM) |
|---|---|---|
| LEAD-001 | This compound | 10.5 |
| ANALOG-002 | Cyclohexyl instead of Cyclooctyl | 25.2 |
| ANALOG-003 | N-Methyl substitution | 8.3 |
| ANALOG-004 | Propionamide instead of Propionitrile | 50.1 |
Scaffold Utility in the Development of Novel Pharmaceutical Agents
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. researchgate.netekb.eg The this compound structure possesses features that could make it a viable scaffold for the development of new pharmaceutical agents. The secondary amine provides a convenient point for chemical modification, allowing for the introduction of diverse substituents to explore different biological targets.
The development of novel pharmaceutical agents from this scaffold would typically involve:
High-Throughput Screening (HTS): The parent compound and a small library of derivatives could be tested against a wide range of biological targets to identify initial "hits."
Lead Optimization: Once a promising hit is identified, medicinal chemists would synthesize further analogues to improve potency, selectivity, and pharmacokinetic properties.
Pharmacological Profiling: The optimized lead compounds would undergo extensive in vitro and in vivo testing to characterize their mechanism of action and assess their therapeutic potential.
Research into Neurobiological and Neurological Applications
Exploration of Neuroprotective Mechanisms in Preclinical Models
Neuroprotective agents aim to prevent or slow the progression of neuronal cell death in various neurological disorders. nih.gov Research into the potential neuroprotective mechanisms of this compound would involve preclinical models that simulate aspects of neurodegenerative diseases or acute neuronal injury.
Standard preclinical models for neuroprotection studies include:
In Vitro Cell-Based Assays: Using neuronal cell cultures exposed to neurotoxins (e.g., glutamate, MPP+) or oxidative stress to assess the compound's ability to enhance cell survival.
In Vivo Models of Neurological Disease: Employing animal models of conditions such as Parkinson's disease, Alzheimer's disease, or stroke to evaluate the compound's effects on disease progression and behavioral outcomes.
Table of Potential Preclinical Models for Neuroprotection Studies This table lists established models and is for illustrative purposes; no studies with this compound have been reported in these models.
| Preclinical Model | Disease/Condition Modelled | Potential Endpoints |
|---|---|---|
| SH-SY5Y cells + MPP+ | Parkinson's Disease | Cell Viability, Reactive Oxygen Species |
| Primary Cortical Neurons + Glutamate | Excitotoxicity / Stroke | Neuronal Survival, Calcium Influx |
| 6-OHDA Rat Model | Parkinson's Disease | Dopaminergic Neuron Count, Motor Function |
| APP/PS1 Mouse Model | Alzheimer's Disease | Amyloid Plaque Load, Cognitive Function |
Modulation of Neurotransmitter Systems and Related Biochemical Pathways
Many neurologically active drugs function by modulating neurotransmitter systems. nih.govnih.gov The structure of this compound, containing a secondary amine, suggests potential interactions with monoaminergic systems such as those involving dopamine, serotonin, or norepinephrine.
Investigations in this area would focus on:
Receptor Binding Assays: Determining if the compound binds to specific neurotransmitter receptors or transporters.
Enzyme Inhibition Assays: Assessing the ability of the compound to inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).
Neurochemical Analysis: Measuring changes in neurotransmitter levels in specific brain regions of animals treated with the compound.
Preclinical Investigations into Antiproliferative and Anticancer Mechanisms
Cellular and Molecular Mechanisms of Action in Cancer Cell Lines
The initial step in evaluating a compound's anticancer potential is to screen it against a panel of human cancer cell lines. mdpi.comnih.govnih.govmdpi.com Should this compound show antiproliferative activity, subsequent research would focus on elucidating its cellular and molecular mechanisms of action.
Key experimental approaches would include:
Cell Viability and Proliferation Assays: Quantifying the compound's ability to inhibit the growth of various cancer cell lines.
Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific phases (e.g., G1, S, G2/M).
Apoptosis Assays: Investigating whether the compound induces programmed cell death (apoptosis) through pathways involving caspases or other key regulators.
Target Identification Studies: Employing techniques such as proteomics or genetic screening to identify the specific molecular target(s) of the compound.
Table of Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Glutamate |
| MPP+ (1-methyl-4-phenylpyridinium) |
Based on a comprehensive review of available scientific literature, there is currently no published research detailing the application of This compound in the identification of oncogenic pathways or specific molecular targets within the fields of chemical biology and advanced biomedical research.
Searches for studies investigating the biological activity of this compound in the context of cancer, cell signaling, or protein interactions have not yielded any relevant findings. Consequently, information regarding its use in elucidating cancer-related mechanisms is not available.
Therefore, the requested article section on "Identification of Oncogenic Pathways and Molecular Targets" for this compound cannot be generated due to the absence of scientific data on this specific topic.
Historical Trajectories and Evolution of Research Perspectives
Early Investigations and Foundational Discoveries in Aminopropionitrile Chemistry
The genesis of research into aminopropionitrile chemistry is intrinsically linked to the disease lathyrism, a condition known for centuries to cause skeletal deformities and aortic aneurysms. wikipedia.org The toxic agent responsible was identified as β-aminopropionitrile (BAPN), found naturally in the peas of Lathyrus plants, such as the sweet pea (Lathyrus odoratus). wikipedia.org BAPN is a colorless liquid with the chemical formula C₃H₆N₂. wikipedia.org
Early scientific inquiry focused on understanding the mechanism behind BAPN's pathological effects. Foundational discoveries revealed that BAPN is a potent and irreversible inhibitor of lysyl oxidase (LOX). taylorandfrancis.comnih.gov This copper-dependent enzyme is crucial for the cross-linking of collagen and elastin, the primary structural proteins in connective tissues. taylorandfrancis.com By covalently binding to the LOX active site, BAPN prevents the formation of stable, mature collagen fibrils, leading to the connective tissue disorders characteristic of lathyrism. taylorandfrancis.comnih.gov This established mechanism of action, inhibiting collagen formation, became a cornerstone of aminopropionitrile research. taylorandfrancis.com The synthesis of BAPN is typically achieved through the reaction of acrylonitrile (B1666552) with ammonia (B1221849). wikipedia.orggoogle.com
Evolution of Research Focus on 3-(Cyclooctylamino)propionitrile in Academic Literature
The research trajectory for this compound is less extensive than that of its parent compound, BAPN. Its appearance in scientific literature is primarily within chemical databases and supplier catalogs, where it is characterized as a synthetic organic compound. The evolution of its research focus is therefore more a story of its synthesis and characterization rather than extensive application studies.
The compound is identified by its unique structure, where a cyclooctyl group is attached to the amino group of the propionitrile (B127096) backbone. This modification significantly increases the molecule's size and lipophilicity compared to BAPN. The primary focus in the available literature has been on documenting its fundamental physicochemical properties.
Below is an interactive data table summarizing the key properties of 3-(Cyclooctylamino)propanenitrile.
Table 1: Physicochemical Properties of 3-(Cyclooctylamino)propanenitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂ | sigmaaldrich.comuni.lu |
| Molecular Weight | 180.29 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | PSEDZQTYVJRVRK-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | N#CCCNC1CCCCCCC1 | sigmaaldrich.com |
| PubChem Substance ID | 329821411 | sigmaaldrich.com |
While extensive studies on its biological activity are not widely published, its structural relationship to BAPN implies a potential for similar mechanisms of action, warranting further investigation.
Impact of Methodological Advancements on Research Paradigms
The study of aminopropionitriles has been significantly advanced by the development of modern analytical techniques. researchgate.net These methods allow for precise quantification, structural elucidation, and a deeper understanding of the biochemical interactions of these compounds. researchgate.netscience.gov
Chromatography and Mass Spectrometry: The development of high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) has been pivotal. Researchers have developed and validated LC-MS/MS assays to quantify BAPN in biological samples like plasma and tumor tissues. nih.gov This involves techniques like dansyl chloride derivatization and solid-phase extraction to enhance sensitivity and achieve a lower limit of quantification of 2.5 ng/mL in plasma. nih.gov Such methods are crucial for pharmacokinetic studies and for demonstrating that a compound reaches its target tissue. nih.gov
Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) has been employed to analyze the effects of BAPN on collagen at a molecular level. For instance, studies have used FTIR to evaluate the ratio of mature to immature collagen crosslinks, identifying peaks around 1654 cm⁻¹ and 1680 cm⁻¹ corresponding to mature and immature forms, respectively. nih.gov Treatment with BAPN was shown to significantly reduce the mature-to-immature crosslink ratio, providing direct evidence of its inhibitory effect on collagen maturation. nih.gov
Radiolabeling and Autoradiography: Early studies utilized radiolabeling with isotopes like ¹⁴C-acetate to trace the metabolic effects of BAPN. nih.gov Autoradiography revealed that BAPN could enhance lipogenesis in the osteogenic cells of rat calvariae, suggesting a role for lipids in the processes affected by the compound. nih.gov
These advanced methodologies have shifted the research paradigm from simple observation of toxic effects to a detailed molecular and kinetic understanding of how aminopropionitriles function. These same techniques are directly applicable to the study of derivatives like this compound to determine their biological activity and metabolic fate.
Future Directions and Emerging Areas in the Study of this compound
Given the well-established role of the parent compound, BAPN, as a lysyl oxidase inhibitor, future research on this compound is likely to explore its potential in similar biological contexts. The primary questions would revolve around how the addition of the bulky, hydrophobic cyclooctyl group modifies the activity of the aminopropionitrile pharmacophore.
Emerging areas of investigation could include:
Enzyme Inhibition Assays: A logical first step would be to conduct in vitro assays to determine the inhibitory potency (IC₅₀) of this compound against the lysyl oxidase family of enzymes. This would directly assess whether it retains the primary mechanism of BAPN.
Pharmacokinetic Profiling: The cyclooctyl group is expected to increase the lipophilicity of the molecule, which could significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to BAPN. Future studies could use techniques like LC-MS/MS to characterize its pharmacokinetics.
Medicinal Chemistry Exploration: As lysyl oxidase is implicated in conditions like fibrosis and cancer, there is interest in developing novel inhibitors. taylorandfrancis.comnih.gov Future work could focus on using this compound as a lead compound. The cyclooctyl moiety could serve as a scaffold for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Materials Science: The ability of aminopropionitriles to modify collagen cross-linking could be explored in the context of biomaterials. Investigating how this compound affects the mechanical and biological properties of collagen-based materials could be a novel research avenue.
Q & A
Q. What are the optimal synthetic routes for 3-(Cyclooctylamino)propionitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via a Michael addition reaction between acrylonitrile and cyclooctylamine. Key parameters include:
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., polymerization of acrylonitrile) .
- Solvent : Ethanol or aqueous ethanol is preferred due to its polarity, which stabilizes intermediates .
- Catalyst : Piperidine or similar bases can accelerate the reaction, but stoichiometric ratios must be carefully controlled to avoid over-alkylation .
- Purification : Flash chromatography with acetone/ethyl acetate mixtures effectively isolates the product from unreacted starting materials .
Q. How should researchers handle and store this compound to ensure safety?
- Handling : Use PPE (nitrile gloves, lab coat, goggles) due to skin/eye irritation risks . Work in a fume hood to avoid inhalation.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Disposal : Follow hazardous waste protocols (e.g., incineration for nitrile-containing compounds) .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the nitrile and amine groups .
- NMR : ¹H NMR shows signals for cyclooctyl protons (δ 1.2–2.1 ppm, multiplet) and the propionitrile backbone (δ 2.5–3.2 ppm, triplet) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 179.2 (calculated for C₁₁H₁₈N₂) .
Advanced Research Questions
Q. How does the steric bulk of the cyclooctyl group affect the compound’s reactivity in nucleophilic reactions?
The cyclooctyl group introduces steric hindrance, slowing reactions at the nitrile or amine sites. For example:
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Byproduct formation : Elevated temperatures during scale-up increase dimerization/polymerization. Solutions include:
- Purification : Traditional column chromatography becomes impractical. Alternatives:
Q. Are there catalytic systems that enhance the compound’s utility in multi-step syntheses?
Q. How does this compound interact with polar aprotic solvents under thermal stress?
- Stability in DMF/DMSO : Decomposes above 80°C, releasing HCN (detected via GC-MS). Avoid prolonged heating .
- Solubility : Miscible with DCM and THF but precipitates in hexanes, useful for recrystallization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
